molecular formula C11H22NO4P B14537974 Diethyl [amino(diethyl)-lambda~5~-phosphanylidene]propanedioate CAS No. 62346-76-3

Diethyl [amino(diethyl)-lambda~5~-phosphanylidene]propanedioate

Cat. No.: B14537974
CAS No.: 62346-76-3
M. Wt: 263.27 g/mol
InChI Key: BUOJEDNSCBUXQM-UHFFFAOYSA-N
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Description

Diethyl [amino(diethyl)-lambda~5~-phosphanylidene]propanedioate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a phosphanylidene group, making it a subject of interest for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [amino(diethyl)-lambda~5~-phosphanylidene]propanedioate typically involves the reaction of diethyl malonate with appropriate phosphine reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include ethanol and dichloromethane.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the pure compound. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Diethyl [amino(diethyl)-lambda~5~-phosphanylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphanylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

Diethyl [amino(diethyl)-lambda~5~-phosphanylidene]propanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which Diethyl [amino(diethyl)-lambda~5~-phosphanylidene]propanedioate exerts its effects involves the interaction of the phosphanylidene group with various molecular targets. This interaction can lead to the formation of stable complexes, which can inhibit or activate specific biochemical pathways. The compound’s ability to form strong bonds with metals and other electrophiles makes it a valuable tool in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.

    Dimethyl malonate: Another ester of malonic acid, similar in structure but with methyl groups instead of ethyl groups.

    Diethyl ethoxymethylenemalonate: Used in similar synthetic applications but with different reactivity due to the ethoxymethylene group.

Uniqueness

Diethyl [amino(diethyl)-lambda~5~-phosphanylidene]propanedioate is unique due to its phosphanylidene group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong nucleophiles or electrophiles, as well as in the formation of stable complexes with metals.

Properties

CAS No.

62346-76-3

Molecular Formula

C11H22NO4P

Molecular Weight

263.27 g/mol

IUPAC Name

diethyl 2-[amino(diethyl)-λ5-phosphanylidene]propanedioate

InChI

InChI=1S/C11H22NO4P/c1-5-15-10(13)9(11(14)16-6-2)17(12,7-3)8-4/h5-8,12H2,1-4H3

InChI Key

BUOJEDNSCBUXQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=P(CC)(CC)N)C(=O)OCC

Origin of Product

United States

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